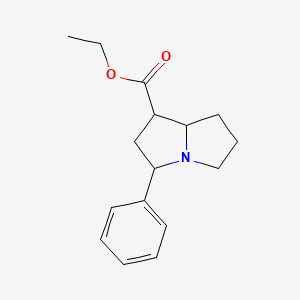

ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate is an organic compound with the molecular formula C16H21NO2 and a molar mass of 259.34 g/mol . It is typically a white to slightly yellow solid that is stable under normal conditions but should be protected from light and high temperatures . This compound is often used as an intermediate in the synthesis of other organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate generally involves organic synthesis reactions. One common method includes the coupling reaction of amides . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high efficiency and cost-effectiveness . These methods often utilize large-scale reactors and optimized reaction conditions to maximize yield and minimize waste .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products

The major products formed from these reactions can vary widely. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

Ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate is a bicyclic compound belonging to the pyrrolizidine family. It has a molecular formula of C15H23NO2. The compound has garnered attention in medicinal chemistry for its potential biological activities and applications.

Synthesis

this compound can be synthesized through different methods, such as the reaction of a phenyl-substituted cyclohexanone with an amine, followed by cyclization and subsequent esterification.

Applications

this compound has potential applications in various fields:

- Pharmaceuticals It can be used as a lead compound for developing new drugs targeting microbial infections or cancer.

- Chemical Intermediates It can be used in organic synthesis.

This compound shares structural similarities with several other compounds in the pyrrolidine and pyrrolizidine classes. The unique combination of a phenyl group and a hexahydro-pyrrolizine backbone may provide distinct biological properties compared to its analogs and makes it an interesting subject for further research in medicinal chemistry.

Comparable Compounds

| Compound Name | Unique Features |

|---|---|

| Dimethyl 1-(2-methylphenyl)hexahydro-1H-pyrrolizine-2,3-dicarboxylate | Contains two carboxylic acid groups and has higher polarity |

| Ethyl 4-methylpyrrolidine-2-carboxylate | Simpler structure that lacks phenyl substitution |

| 3-(4-methoxyphenyl)hexahydro-1H-pyrrolizine | Different aromatic substitution with potential for varied biological activity |

Mécanisme D'action

The mechanism by which ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparaison Avec Des Composés Similaires

Ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate can be compared with other similar compounds, such as:

Indole derivatives: These compounds also contain a heterocyclic ring and have diverse biological activities.

Pyrrolizine derivatives: These compounds share a similar core structure and may have comparable chemical and biological properties.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which can make it particularly useful in certain applications .

Activité Biologique

Ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C16H21NO2

- Molar Mass : 259.34 g/mol

The compound features a pyrrolizine core, which is known for its biological relevance, particularly in the development of pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The compound's activity may involve:

- Inhibition of Enzymatic Pathways : It may act as an inhibitor or modulator of enzymes involved in metabolic processes.

- Receptor Interaction : Potential binding to neurotransmitter receptors could influence neurological pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of pyrrolizine derivatives, including this compound. A comparative study assessed the Minimum Inhibitory Concentration (MIC) against various microorganisms.

| Compound | MIC (µg/mL) | Target Microorganisms |

|---|---|---|

| This compound | 50 | Staphylococcus aureus, Escherichia coli |

| Control Compound A | 25 | Staphylococcus aureus |

| Control Compound B | 100 | Escherichia coli |

This table indicates that while this compound shows promising antimicrobial activity, it may not be as potent as some control compounds against certain strains.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. One effective method includes the use of isothiourea catalysts for enantioselective synthesis, yielding high stereoselectivity and purity.

Synthetic Route Overview

- Starting Materials : Pyrrole derivatives and carboxylic acids.

- Catalyst : Isothiourea.

- Yield : Up to 84% under optimized conditions.

This synthetic approach not only enhances yield but also allows for the modification of the pyrrolizine structure to explore different biological activities.

Case Studies and Research Findings

Several studies have investigated the biological implications of pyrrolizine derivatives:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted that pyrrolizine compounds exhibited significant antimicrobial activities against a range of pathogens, suggesting their potential as lead compounds in drug development .

- Toxicological Assessments : Research has shown that certain pyrrolizidine alkaloids can exhibit toxic effects in vivo. However, this compound has been noted for its relatively lower toxicity profile compared to other derivatives .

- Pharmacological Applications : Ongoing investigations are assessing the potential of this compound in treating various diseases, including cancer and infectious diseases, by enhancing immune responses when used as an adjuvant in vaccines .

Propriétés

IUPAC Name |

ethyl 3-phenyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-19-16(18)13-11-15(12-7-4-3-5-8-12)17-10-6-9-14(13)17/h3-5,7-8,13-15H,2,6,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCLMIPLNVXPDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(N2C1CCC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.